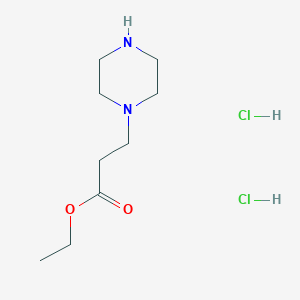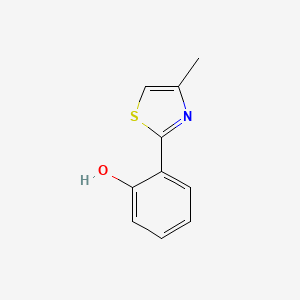
1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea is a synthetic organic compound that features both bromine and chlorine substituents on its aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea typically involves multiple steps:
Formation of 4-Bromobenzenecarbothioyl chloride: This can be achieved by reacting 4-bromobenzenecarboxylic acid with thionyl chloride under reflux conditions.
Formation of 4-Chlorophenylsulfonyl isocyanate: This intermediate can be synthesized by reacting 4-chlorophenylsulfonyl chloride with sodium azide.
Coupling Reaction: The final step involves the reaction of 4-bromobenzenecarbothioyl chloride with 4-chlorophenylsulfonyl isocyanate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic rings can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield amines or thiols.
Hydrolysis Products: Hydrolysis typically results in the formation of the corresponding amines and carboxylic acids.
Applications De Recherche Scientifique
1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromobenzenecarbothioyl)-3-(4-fluorophenyl)sulfonylurea
- 1-(4-Chlorobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea
- 1-(4-Bromobenzenecarbothioyl)-3-(4-methylphenyl)sulfonylurea
Uniqueness
1-(4-Bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and potential applications. The combination of these substituents may result in distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
61720-81-8 |
|---|---|
Formule moléculaire |
C14H10BrClN2O3S2 |
Poids moléculaire |
433.7 g/mol |
Nom IUPAC |
1-(4-bromobenzenecarbothioyl)-3-(4-chlorophenyl)sulfonylurea |
InChI |
InChI=1S/C14H10BrClN2O3S2/c15-10-3-1-9(2-4-10)13(22)17-14(19)18-23(20,21)12-7-5-11(16)6-8-12/h1-8H,(H2,17,18,19,22) |
Clé InChI |
MMBBBDYTDADHJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=S)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)



![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)

![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)



